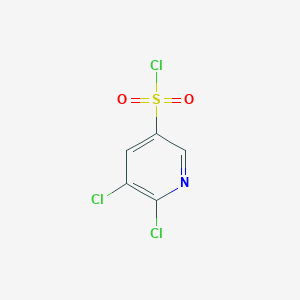

5,6-dichloropyridine-3-sulfonyl Chloride

説明

Structure

3D Structure

特性

IUPAC Name |

5,6-dichloropyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3NO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIWIKRWIWIPGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406095 | |

| Record name | 5,6-dichloropyridine-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98121-40-5 | |

| Record name | 5,6-dichloropyridine-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dichloropyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,6 Dichloropyridine 3 Sulfonyl Chloride

Established Synthetic Routes to Pyridinesulfonyl Chlorides

Traditional methods for synthesizing pyridinesulfonyl chlorides have been widely used and are well-documented in chemical literature. These routes typically involve multi-step processes including chlorination, sulfonation, and reactions with potent chlorinating agents.

Chlorination of Pyridine (B92270) Derivatives

The direct chlorination of pyridine or its derivatives is a fundamental method for introducing chlorine atoms onto the pyridine ring. This process is typically carried out in the vapor phase at high temperatures, often exceeding 250°C. google.com For instance, a process for the selective chlorination of pyridine compounds involves passing the vaporized pyridine, chlorine, and an inert gas through a two-stage reaction zone with temperatures controlled between 350°C and 500°C. google.com While effective for producing chlorinated pyridines, this method is a precursor step and must be followed by the introduction of the sulfonyl chloride group.

Sulfonation Followed by Chlorination

A common two-step approach involves the initial sulfonation of a pyridine derivative, followed by the chlorination of the resulting pyridinesulfonic acid. The sulfonation of pyridine compounds can be achieved using fuming sulfuric acid. researchgate.net Subsequently, the sulfonic acid group is converted into the more reactive sulfonyl chloride. A process exists for preparing sulfonic acid chlorides in a one-pot reaction by treating an aromatic compound with an equimolar amount of a sulfonating agent (like chlorosulfonic acid) and an excess of thionyl chloride. google.com This combined approach avoids the isolation of the intermediate sulfonic acid, streamlining the synthesis.

Direct Reaction of Corresponding Pyridinesulfonic Acid with Chlorinating Agents

The most direct and widely reported method for synthesizing pyridinesulfonyl chlorides is the reaction of the corresponding pyridinesulfonic acid with a strong chlorinating agent. google.com Reagents such as phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂) are commonly employed for this transformation. google.comnih.gov

The reaction of pyridine-3-sulfonic acid with phosphorus pentachloride, often heated on a steam bath or at temperatures up to 120°C, yields pyridine-3-sulfonyl chloride. google.comprepchem.com The use of a solvent like monochlorobenzene can facilitate the reaction and subsequent purification. google.com Phosphorus oxychloride is a byproduct of this reaction, which is typically removed under reduced pressure. prepchem.com High yields, in some cases up to 94%, have been reported for this conversion. chemicalbook.com

| Reagent | Starting Material | Conditions | Yield | Reference |

| Phosphorus Pentachloride (PCl₅) | 3-Pyridinesulfonic acid | Heated on steam bath for 2 hours | — | prepchem.com |

| Phosphorus Pentachloride (PCl₅) & Phosphorus Oxychloride (POCl₃) | Pyridine-3-sulfonic acid | Reflux for 3 hours | 94% | chemicalbook.com |

| Phosphorus Pentachloride (PCl₅) | Pyridine-3-sulfonic acid | Heated at 120°C in monochlorobenzene | 77.1% | google.com |

Emerging and Green Synthesis Approaches

In response to the growing need for sustainable chemical processes, new methods are being developed that offer milder reaction conditions, reduced waste, and avoidance of hazardous reagents.

Diazotization and Sulfonyl Chlorination Strategies (e.g., from 3-Aminopyridine)

An important alternative route begins with an aminopyridine, such as 3-aminopyridine. google.comgoogle.com This method involves a diazotization reaction, where the amino group is converted into a diazonium salt. This intermediate is typically unstable but can be subjected to a sulfonyl chlorination reaction to yield the desired product. researchgate.netgoogle.com

This strategy is often considered a "green chemistry" approach because it can avoid the use of harsh reagents like phosphorus pentachloride. patsnap.com The process involves treating the aminopyridine with a diazotizing agent, and the resulting diazonium salt is then reacted in a solution containing a source of sulfur dioxide and chlorine, often generated in situ. For example, a diazonium fluoroborate salt can be reacted with a thionyl chloride solution containing a cuprous chloride catalyst at low temperatures (0-5°C) to produce pyridine-3-sulfonyl chloride in high yield (90.7%). chemicalbook.comgoogle.com This method is advantageous due to its low cost, high product content, and suitability for industrial-scale production. google.comgoogle.com

| Step | Reagents | Conditions | Outcome | Reference |

| 1. Diazotization | 3-Aminopyridine, Nitrous Acid (generated from NaNO₂ and acid) | Low Temperature | Formation of Pyridine-3-diazonium salt | researchgate.net |

| 2. Sulfonyl Chlorination | Diazonium salt, Thionyl Chloride, Cuprous Chloride | 0-5°C | Pyridine-3-sulfonyl chloride | google.com |

Metal-Free Oxidative Chlorination from Thiols

Emerging green strategies focus on the direct conversion of thiols (mercaptans) to sulfonyl chlorides through metal-free oxidative chlorination. rsc.org These methods are environmentally benign as they can utilize mild oxidants and avoid heavy metal catalysts. rsc.orgorganic-chemistry.org

One such approach uses a combination of nitric acid, hydrochloric acid, and oxygen in a continuous flow reactor to convert thiols and disulfides into sulfonyl chlorides. nih.govresearchgate.net This protocol is efficient, with isolated yields often in the range of 70-81%, and purification is simplified to a simple aqueous wash. nih.gov Another method employs ammonium (B1175870) nitrate (B79036) and an aqueous solution of HCl with oxygen as the terminal oxidant, providing a metal-free pathway to sulfonyl chlorides. rsc.org The use of hydrogen peroxide in the presence of zirconium tetrachloride is another very efficient reagent system for this transformation, noted for its short reaction times and mild conditions. organic-chemistry.orgresearchgate.net These modern techniques represent a significant step forward in the sustainable synthesis of sulfonyl chlorides. rsc.org

Optimization Strategies for Yield and Purity in 5,6-Dichloropyridine-3-sulfonyl Chloride Synthesis

The industrial and laboratory synthesis of this compound necessitates rigorous optimization of reaction and purification parameters to maximize product yield and ensure high purity. As a reactive intermediate, its quality directly impacts the efficiency of subsequent chemical transformations and the purity of final products, such as pharmaceuticals and agrochemicals. indiamart.com Optimization strategies typically focus on reaction conditions like stoichiometry, temperature, and solvent, as well as post-reaction work-up and purification procedures.

Detailed Research Findings

Research into the synthesis of pyridine sulfonyl chlorides and related compounds has identified several key variables that can be manipulated to improve synthetic outcomes. These findings, while often pertaining to analogous structures, provide a clear framework for optimizing the production of this compound.

Reactant Stoichiometry and Addition Control: The molar ratio of the starting material to the chlorosulfonating agent is a critical factor. An excess of the sulfonating agent can drive the reaction towards completion but may also increase the formation of bissulfonylated or other by-products, complicating purification and reducing the yield of the desired product. nih.gov For instance, in syntheses involving phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃), controlling the stoichiometry is vital. chemicalbook.comgoogle.com A patent for a related chloropyridine sulfonyl chloride highlights the use of phosphorus trichloride (B1173362) in excess, while chlorine gas is used in a stoichiometric amount or a slight deficit to control the reaction. google.com The controlled, often dropwise, addition of reagents is crucial to manage the exothermic nature of the reaction and maintain selectivity. nih.gov

Table 1: Effect of Reactant Ratio on Sulfonylation Yield (Illustrative)

| Starting Material | Chlorinating Agent | Molar Ratio (Agent:Substrate) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pyridine-3-sulfonic acid | PCl₅ / POCl₃ | 1.5 : 1 | 94 | >99 |

| Amino-triazinone | p-toluenesulfonyl chloride | 1.05 : 1 | 98 | 98 |

Data is synthesized from analogous reactions described in sources. nih.govchemicalbook.com

Temperature and Reaction Time: Temperature control is paramount throughout the synthesis. The initial addition of chlorosulfonating agents is often performed at low temperatures (e.g., -10°C to 5°C) to moderate the highly exothermic reaction and prevent the formation of degradation products. rsc.orgpatsnap.com Following the initial combination, the reaction mixture may be heated to higher temperatures (e.g., 60°C to 110°C) for a specific duration to ensure complete conversion. google.comrsc.org Optimal reaction time is typically determined by monitoring the disappearance of the starting material via techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). nih.govmdpi.com

Table 2: Influence of Temperature on Reaction Outcome (Illustrative)

| Reaction Step | Temperature Range | Purpose |

|---|---|---|

| Reagent Addition | -10°C to 5°C | Control exothermic reaction, minimize side products |

| Reaction | 50°C to 110°C | Drive reaction to completion |

Data is synthesized from general procedures described in sources. google.comrsc.orgmdpi.com

Solvent and Catalyst Selection: The choice of solvent can significantly influence reaction kinetics and selectivity. Dichloromethane (DCM) is a commonly used solvent that has been shown to provide high yields in related sulfonylation reactions. nih.govchemicalbook.com In some cases, reactions are run using an excess of a liquid reagent, such as phosphorus oxychloride, which also functions as the solvent. chemicalbook.com Catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can be employed to accelerate the reaction, with the optimal catalytic amount determined through screening experiments to maximize yield without promoting side reactions. nih.gov

Work-up and Purification Methods: The purification strategy is crucial for achieving high-purity this compound. A typical work-up procedure involves carefully quenching the reaction mixture in ice water to decompose excess chlorinating agents. google.comrsc.org The product is then extracted into an organic solvent. chemicalbook.com This organic phase is often washed sequentially with a saturated aqueous sodium bicarbonate solution to remove acidic impurities, water, and finally a brine solution to aid in drying. chemicalbook.com

Final purification is most effectively achieved through methods that can separate the target compound from closely related impurities.

Distillation: Vacuum distillation is a preferred method for purifying liquid sulfonyl chlorides. rsc.org Performing the distillation under reduced pressure lowers the boiling point, preventing thermal decomposition of the product and leading to high purity, often exceeding 99%.

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for achieving high purity. nih.gov

Flash Chromatography: For laboratory-scale synthesis, flash chromatography can be used to isolate the product from impurities, though this is less common for large-scale industrial production. rsc.org

Table 3: Comparison of Purification Techniques for Sulfonyl Chlorides

| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |

|---|---|---|---|

| Vacuum Distillation | >99% | High purity, scalable, removes non-volatile impurities. | Requires thermally stable compound, specialized equipment. |

| Recrystallization | High | Excellent for solid products, highly selective. | Potential for product loss in mother liquor, requires suitable solvent. |

Information is based on general chemical purification principles and data from sources. nih.govrsc.org

By systematically optimizing these parameters—reactant stoichiometry, temperature, solvent, and purification methods—it is possible to develop a robust and efficient process for the synthesis of this compound with consistently high yield and purity.

Reactivity and Mechanistic Investigations of 5,6 Dichloropyridine 3 Sulfonyl Chloride

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Group

The sulfonyl chloride moiety in 5,6-dichloropyridine-3-sulfonyl chloride is a potent electrophile, making it susceptible to attack by various nucleophiles. This reactivity is the foundation for the synthesis of important classes of compounds such as pyridinesulfonamides and pyridinesulfonate esters. The general mechanism for these reactions involves the nucleophilic attack on the sulfur atom, leading to the displacement of the chloride ion. nih.gov

Formation of Pyridinesulfonamides

The reaction of this compound with primary or secondary amines is a well-established method for the synthesis of pyridinesulfonamides. This reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct. cbijournal.com The nucleophilicity of the amine plays a significant role in the reaction rate, with primary amines generally reacting more rapidly than secondary amines due to lesser steric hindrance. rsc.org

Detailed research findings have shown that these reactions can be carried out under various conditions, often with high yields. For instance, the reaction of aryl primary amines with aryl sulfonyl chlorides in the presence of pyridine as a base at temperatures ranging from 0-25 °C has been reported to give quantitative yields. cbijournal.com Microwave-assisted synthesis has also emerged as an efficient, solvent-free method for the sulfonylation of a wide range of primary and secondary amines, affording the corresponding sulfonamides in good to excellent yields within short reaction times. rsc.org

| Amine Reactant | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | Pyridine, 0-25 °C | N-Phenyl-5,6-dichloropyridine-3-sulfonamide | Quantitative | cbijournal.com |

| p-Toluidine | Pyridine, 0-25 °C | N-(p-tolyl)-5,6-dichloropyridine-3-sulfonamide | Quantitative | cbijournal.com |

| Various primary and secondary amines | Microwave, Solvent-free | Corresponding Sulfonamides | Good to Excellent | rsc.org |

Formation of Pyridinesulfonate Esters

Pyridinesulfonate esters are synthesized through the reaction of this compound with alcohols. This process, often referred to as sulfonylation of alcohols, typically requires the presence of a base like pyridine to act as a proton scavenger. youtube.comyoutube.com The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. youtube.comyoutube.com

A key aspect of this reaction is that the C-O bond of the alcohol remains intact, meaning the stereochemical configuration of the alcohol is retained in the resulting sulfonate ester. libretexts.org This feature is particularly valuable in stereocontrolled synthesis. The reaction effectively converts the hydroxyl group, which is a poor leaving group, into a sulfonate ester, which is an excellent leaving group for subsequent nucleophilic substitution or elimination reactions. youtube.comyoutube.com

| Alcohol Reactant | Base | Product | Key Feature | Reference |

|---|---|---|---|---|

| Primary or Secondary Alcohol | Pyridine | Corresponding Pyridinesulfonate Ester | Retention of stereochemistry | libretexts.org |

| Generic Alcohol (R-OH) | Pyridine | R-O-SO2-(5,6-dichloropyridin-3-yl) | Activation of OH group | youtube.com |

Reactions with Amines and Alcohols

As detailed in the preceding sections, this compound readily reacts with both amines and alcohols. With amines, it forms stable sulfonamide linkages, a cornerstone of many biologically active compounds. libretexts.org The reaction conditions can be tailored based on the amine's reactivity, with primary amines being more reactive than secondary amines. rsc.org

The reaction with alcohols provides a versatile method for activating the hydroxyl group for further transformations. youtube.com The resulting sulfonate esters are valuable intermediates in organic synthesis due to their enhanced leaving group ability compared to the original hydroxyl group. The choice of reaction conditions, particularly the base and solvent, can influence the efficiency of these transformations. rsc.orgyoutube.com

Radical-Mediated Transformations

Beyond its role as an electrophile in nucleophilic substitution reactions, this compound can also participate in radical-mediated transformations. These reactions involve the generation of a sulfonyl radical, which can then engage in a variety of carbon-sulfur bond-forming reactions.

Generation of Sulfonyl Radicals

Sulfonyl radicals can be generated from sulfonyl chlorides through several methods, with photoinduced pathways being particularly prominent. One such method involves the formation of an electron donor-acceptor (EDA) complex. For instance, in the presence of an electron donor like an iodide ion and visible light, sulfonyl chlorides can form an EDA complex that, upon photoexcitation, leads to the homolytic cleavage of the sulfur-chlorine bond, generating a sulfonyl radical and a chlorine radical. rsc.orgrsc.org This approach is advantageous as it often proceeds under mild, photocatalyst-free conditions. rsc.org

Photoinduced Sulfonylation Mechanisms (e.g., meta-selective C-H sulfonylation)

A significant application of sulfonyl radical generation is in direct C-H functionalization reactions. A noteworthy example is the photoinduced meta-selective C-H sulfonylation of pyridines. rsc.orgrsc.org Due to the inherent electronic properties of the pyridine ring, direct functionalization at the meta (C-5) position is challenging.

A recently developed mechanism to achieve this selectivity involves an EDA complex formed between potassium iodide and a sulfonyl chloride. rsc.org Under visible light irradiation, this complex generates a sulfonyl radical. This radical then reacts with an in situ formed oxazino-pyridine intermediate, leading to the selective introduction of the sulfonyl group at the C-5 position of the pyridine ring. This protocol is distinguished by its mild, catalyst-free conditions and high regioselectivity. rsc.orgrsc.org

| Transformation | Method | Key Intermediate | Outcome | Reference |

|---|---|---|---|---|

| Generation of Sulfonyl Radical | Photoinduced EDA complex with KI | Electron Donor-Acceptor (EDA) Complex | Homolytic S-Cl bond cleavage | rsc.orgrsc.org |

| meta-Selective C-H Sulfonylation of Pyridine | Photoinduced EDA complex with KI | Sulfonyl Radical and Oxazino-pyridine | Selective C-5 sulfonylation | rsc.orgrsc.org |

Electrophilic and Metal-Catalyzed Reactions of this compound

The reactivity of this compound is characterized by the electrophilic nature of its sulfonyl chloride group and the influence of the dichlorinated pyridine ring. These features allow it to participate in a variety of electrophilic and metal-catalyzed reactions, leading to the formation of diverse molecular architectures.

C-H Sulfonylation of Pyridine Systems

Direct C-H sulfonylation of pyridine systems is a powerful tool for the synthesis of pyridyl sulfones, which are important structural motifs in medicinal and materials chemistry. While specific studies detailing the use of this compound in C-H sulfonylation are not extensively documented, the general mechanisms of such reactions provide insight into its potential reactivity.

Palladium-catalyzed C-H sulfonylation has emerged as a significant method for the functionalization of pyridine derivatives. nih.govnih.gov These reactions typically proceed via a C-H activation mechanism, where a palladium catalyst selectively activates a C-H bond of the pyridine ring, followed by coupling with a sulfonyl chloride. The regioselectivity of these reactions is often directed by the electronic and steric properties of the pyridine substrate and the ligands on the palladium catalyst. In the context of this compound, its participation in such reactions would be influenced by the electron-withdrawing nature of the two chlorine atoms, which could affect the reactivity of the pyridine ring towards the palladium catalyst.

Another approach to C-H sulfonylation involves base-mediated methods. For instance, the treatment of 4-picoline derivatives with aryl sulfonyl chlorides and triethylamine in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) leads to the formation of the corresponding aryl picolyl sulfones. nih.govacs.org This reaction is believed to proceed through the formation of an N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate. nih.govacs.org The reaction of this compound with pyridine derivatives under these conditions would likely follow a similar pathway, with the initial N-sulfonylation of the pyridine substrate being a key step.

The table below summarizes the conditions and outcomes of related C-H sulfonylation reactions of pyridines with various sulfonyl chlorides.

| Pyridine Substrate | Sulfonyl Chloride | Catalyst/Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 4-Ethylpyridine | p-Toluenesulfonyl chloride | Et3N, DMAP (cat.) | CH2Cl2 | 1-(4-Pyridyl)ethyl p-tolyl sulfone | 85 |

| 2-Phenylpyridine | Benzenesulfonyl chloride | Pd(OAc)2, P(o-tolyl)3 | Toluene | 2-(2-Phenylsulfonylphenyl)pyridine | 78 |

| Pyridine | Triflic anhydride/NaTs | N-methylpiperidine | CHCl3 | 4-(Tosyl)pyridine | 90 |

Involvement in Organometallic Reactions (e.g., with Organomagnesium Reagents)

Organometallic reagents, particularly organomagnesium compounds (Grignard reagents), are versatile nucleophiles in organic synthesis. The reaction of this compound with organomagnesium reagents can be expected to proceed through several potential pathways, including nucleophilic attack at the sulfonyl group or at the chlorinated pyridine ring.

Studies on the reaction of various sulfonyl chlorides with Grignard reagents have shown that the formation of sulfones is a common outcome. For instance, the reaction of phenylmagnesium bromide with an excess of sulfuryl chloride yields benzenesulfonyl chloride and bromide. rsc.org Similarly, arylmagnesium chlorides react with sulfuryl chloride to produce arenesulfonyl chlorides in good yields. rsc.org While these reactions involve the formation of sulfonyl chlorides, they demonstrate the reactivity of the sulfur-chlorine bond towards Grignard reagents. It is plausible that the reaction of this compound with a Grignard reagent (R-MgX) would lead to the corresponding sulfone, 5,6-dichloro-3-(alkyl/aryl-sulfonyl)pyridine.

Furthermore, research on the coupling of 4-sulfonylpyridines with Grignard reagents has shown that alkyl- and aryl-sulfonylpyridines can be synthesized via a Chichibabin-type reaction mechanism, without the need for a catalyst or oxidant. researchgate.netresearchgate.net This suggests that the pyridine ring itself can be reactive towards Grignard reagents. In the case of this compound, the presence of two chlorine atoms could make the pyridine ring susceptible to nucleophilic aromatic substitution by the Grignard reagent, potentially competing with the reaction at the sulfonyl chloride moiety.

A study on the synthesis of heteroaryl sulfonamides using organozinc reagents and 2,4,6-trichlorophenyl chlorosulfate (B8482658) noted that the more reactive 2-pyridylmagnesium chloride gave only a low yield of the desired sulfonate ester, highlighting the complex reactivity of pyridyl Grignard reagents with sulfonyl-containing compounds. mit.edu

The following table presents examples of reactions of sulfonyl-containing compounds with organomagnesium reagents.

| Sulfonyl Compound | Organomagnesium Reagent | Solvent | Product Type | Yield (%) |

|---|---|---|---|---|

| Benzenesulfonyl chloride | Ethylmagnesium bromide | THF | Ethyl phenyl sulfone | Good |

| 4-(p-Toluenesulfonyl)pyridine | Isopropylmagnesium chloride | THF | 2-Isopropyl-4-(p-toluenesulfonyl)pyridine | 56 |

| 2-Pyridylsulfonium salt | Phenylmagnesium bromide | THF | 2-Phenylpyridine | 69 |

Mechanistic Elucidation Studies

Understanding the mechanisms of reactions involving this compound is crucial for controlling reactivity and predicting product outcomes. While specific mechanistic studies on this compound are scarce, investigations into related sulfonylation processes and the role of key intermediates provide a foundational understanding.

Kinetic Investigations of Sulfonylation Processes

Kinetic studies are instrumental in elucidating reaction mechanisms, including the nature of the transition state and the influence of substituents on reaction rates. Although no specific kinetic data for this compound has been found, the principles from related systems can be applied.

The solvolysis of various sulfonyl chlorides has been studied using the extended Grunwald-Winstein equation, which relates the rate of solvolysis to the nucleophilicity and ionizing power of the solvent. mdpi.org For many arenesulfonyl and alkanesulfonyl chlorides, a concerted SN2 mechanism is proposed for the solvolysis. mdpi.org The sensitivity of the reaction rate to solvent parameters can provide insights into the charge development in the transition state. For this compound, the electron-withdrawing chlorine atoms on the pyridine ring would be expected to influence the electrophilicity of the sulfonyl group, thereby affecting the kinetics of nucleophilic attack.

A continuous flow investigation of sulfonyl chloride synthesis has demonstrated the utility of temporal kinetic profiles in understanding reaction mechanisms, revealing unusual sigmoidal behavior for product formation in some cases. rsc.org Such techniques could be applied to study the reactions of this compound to gain a deeper mechanistic understanding.

Role of Intermediates (e.g., Oxazino-pyridine intermediates)

In the context of C-H functionalization of pyridines, oxazino-pyridine intermediates have been identified as key players. nih.govnih.govresearchgate.net These intermediates are formed through a dearomatization-rearomatization strategy and can undergo selective functionalization. nih.govnih.govresearchgate.net An electrochemical meta-C-H sulfonylation of pyridines has been developed that proceeds through the formation of an oxazino-pyridine intermediate, which is then sulfonated by a sulfonyl radical generated from a nucleophilic sulfinate. nih.gov

The proposed mechanism involves the initial dearomatization of the pyridine, followed by the reaction of the resulting electron-rich intermediate with an electrophilic sulfonylating agent. In the case of reactions involving this compound, it is conceivable that it could react with a pre-formed dearomatized pyridine intermediate, or that it could itself induce the dearomatization under certain conditions. The regioselectivity of such a reaction would be dictated by the substitution pattern on the oxazino-pyridine intermediate. The pH-dependent reactivity of these intermediates allows for switchable regioselectivity, offering a versatile tool for the synthesis of substituted pyridines. nih.gov

Derivatization and Novel Analog Synthesis from 5,6 Dichloropyridine 3 Sulfonyl Chloride

Synthesis of Pyridinesulfonamide Derivatives

The most direct derivatization of 5,6-dichloropyridine-3-sulfonyl chloride involves the formation of a sulfonamide linkage. This reaction is a cornerstone in medicinal chemistry for creating compounds with a wide range of biological activities. The synthesis is typically achieved through the condensation of the sulfonyl chloride with a primary or secondary amine. This reaction proceeds efficiently in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), which serves to neutralize the hydrochloric acid byproduct. The resulting 5,6-dichloropyridine-3-sulfonamides are stable compounds that retain reactive sites—the two chloro substituents—for further functionalization. researchgate.netnih.gov

A significant subclass of pyridinesulfonamides is formed by reacting this compound with various heterocyclic amines. This approach allows for the introduction of rigid, conformationally constrained ring systems that can impart specific binding properties and improve pharmacokinetic profiles. The reaction follows the standard sulfonamide formation protocol, where amines such as piperidine, morpholine, piperazine, and pyrrolidine act as nucleophiles. researchgate.net The choice of the heterocyclic amine is a critical step in tuning the physicochemical properties, such as solubility and basicity, of the final molecule.

| Heterocyclic Amine | Resulting Sulfonamide Structure Fragment | Potential Properties Introduced |

|---|---|---|

| Piperidine | N-(5,6-dichloropyridin-3-yl)sulfonyl)piperidine | Increased lipophilicity, basic nitrogen center. |

| Morpholine | 4-((5,6-dichloropyridin-3-yl)sulfonyl)morpholine | Improved aqueous solubility, hydrogen bond acceptor. |

| Piperazine | 1-((5,6-dichloropyridin-3-yl)sulfonyl)piperazine | Secondary amine for further derivatization, basic center. |

| Pyrrolidine | 1-((5,6-dichloropyridin-3-yl)sulfonyl)pyrrolidine | Lipophilic, five-membered ring scaffold. |

The true synthetic utility of the 5,6-dichloropyridine-3-sulfonamide core lies in its capacity for subsequent modifications to build complex, multi-functional scaffolds. nih.govrsc.org Following the initial sulfonamide formation, the chlorine atoms at the C5 and C6 positions of the pyridine ring become key handles for diversification. These positions are activated towards Nucleophilic Aromatic Substitution (SNAr) by the strongly electron-withdrawing nature of the adjacent sulfonyl group.

This sequential functionalization allows for the controlled introduction of a variety of nucleophiles, such as other amines, alkoxides, or thiolates. mdpi.comresearchgate.net By selecting different nucleophiles, a diverse library of compounds can be generated from a single common intermediate. For instance, reaction with a primary amine at one chloro position, followed by reaction with an alcohol at the other, can generate highly decorated and asymmetric molecules. This strategy is fundamental in creating complex scaffolds for structure-activity relationship (SAR) studies. nih.gov

| Reaction Step | Reagent/Condition | Structural Modification | Purpose |

|---|---|---|---|

| 1. Sulfonamide Formation | R¹R²NH, Base (e.g., Et₃N) | Forms the core sulfonamide from the sulfonyl chloride. | Introduce the first point of diversity (R¹, R²). |

| 2. First SNAr | Nucleophile 1 (e.g., R³NH₂, NaOR⁴) | Substitutes one chlorine atom (e.g., at C6). | Introduce the second point of diversity. |

| 3. Second SNAr | Nucleophile 2 (e.g., R⁵NH₂, NaOR⁶) | Substitutes the remaining chlorine atom (at C5). | Introduce the third point of diversity, creating a complex scaffold. |

Generation of Sulfonylurea Compounds

Beyond sulfonamides, this compound is a precursor for the synthesis of sulfonylureas, a class of compounds with significant biological importance. researchgate.net There are several established synthetic routes to achieve this transformation. A common method involves the initial preparation of the 5,6-dichloropyridine-3-sulfonamide, which is then reacted with an isocyanate (R-N=C=O) in the presence of a base to yield the target sulfonylurea. vjst.vn

Alternatively, sulfonylureas can be synthesized from the sulfonyl chloride via intermediate N-sulfonyl carbamates. This involves reacting the sulfonamide with reagents like ethyl chloroformate to form a carbamate (B1207046), which then smoothly reacts with various amines to furnish the desired sulfonylurea derivatives. vjst.vn These multi-step approaches offer flexibility in the introduction of diverse substituents on the urea nitrogen atoms.

| Synthetic Route | Key Intermediate | Final Reaction Step |

|---|---|---|

| Isocyanate Addition | 5,6-Dichloropyridine-3-sulfonamide | Reaction with R-NCO in the presence of a base. |

| Carbamate Intermediate | N-((5,6-dichloropyridin-3-yl)sulfonyl)carbamate | Reaction with a primary or secondary amine (R¹R²NH). |

| One-Pot Synthesis | This compound | Reaction with an amine and a carbonyl source (e.g., sodium cyanate). researchgate.net |

Advanced Functionalization and Diversification Strategies

Modern drug discovery relies on the ability to rapidly generate large libraries of diverse compounds. The this compound scaffold is well-suited for such advanced diversification strategies, including click chemistry and the strategic introduction of pharmacophores.

"Click" chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a powerful and efficient method for creating large libraries of compounds. biosyntan.de To apply this to the pyridine sulfonamide scaffold, a precursor bearing either an azide or a terminal alkyne is required. This is readily achieved by using an appropriately functionalized amine (e.g., propargylamine or an azido-alkylamine) in the initial sulfonamide synthesis with this compound.

The resulting alkyne- or azide-functionalized sulfonamide serves as a platform for conjugation with a diverse collection of complementary azides or alkynes. The CuAAC reaction proceeds under mild conditions with high fidelity, yielding a stable 1,2,3-triazole ring as a linker. mdpi.comnih.gov This strategy enables the rapid assembly of a vast number of derivatives, where the triazole linker connects the core pyridine sulfonamide to a wide array of other chemical moieties. researchgate.net

| Scaffold | Click Reagent Library | Resulting Structure |

|---|---|---|

| Alkyne-functionalized 5,6-dichloropyridine-3-sulfonamide | Various organic azides (R-N₃) | A library of 1,4-disubstituted 1,2,3-triazoles. |

| Azide-functionalized 5,6-dichloropyridine-3-sulfonamide | Various terminal alkynes (R-C≡CH) | A library of 1,4-disubstituted 1,2,3-triazoles. |

A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction. The strategic introduction of diverse pharmacophores onto the 5,6-dichloropyridine-3-sulfonamide scaffold is key to developing molecules with desired therapeutic effects. mdpi.com This can be achieved by leveraging the multiple reaction sites on the core structure.

The amine used for the initial sulfonamide formation can itself be a pharmacophore or contain one. More powerfully, the SNAr reactions at the C5 and C6 positions can be used to attach a wide variety of pharmacophoric groups. researchgate.net Nucleophiles such as aminophenols, heterocyclic amines, or amino acids can be introduced, thereby decorating the core scaffold with functionalities known to interact with biological targets. This modular approach allows for the systematic exploration of chemical space to optimize biological activity.

| Pharmacophore Type | Example Group | Synthetic Strategy |

|---|---|---|

| Hydrogen Bond Donor/Acceptor | Phenols, Carboxylic Acids, Amides | Use of aminophenols, amino acids, etc., as nucleophiles in SNAr. |

| Aromatic/Heterocyclic Ring | Phenyl, Pyridyl, Imidazolyl | Use of anilines or other amino-heterocycles in SNAr. |

| Basic/Acidic Group | Piperidine, Carboxylate | Conjugation with amines containing these groups. |

| Lipophilic Group | Alkyl chains, Benzyl groups | Use of long-chain alkylamines or benzylamine derivatives. |

Synthesis of Pyridyl Sulfones and Related Sulfur-Containing Structures from this compound

This compound is a reactive chemical intermediate, valued for its utility in the synthesis of various sulfur-containing molecules. The sulfonyl chloride group (-SO₂Cl) is a versatile functional group that can undergo nucleophilic substitution reactions to form a range of derivatives, including pyridyl sulfones, sulfonamides, and sulfonate esters. These reactions are central to derivatization and the synthesis of novel analogs for applications in pharmaceutical and agrochemical research.

The core reactivity of this compound lies in the electrophilic nature of the sulfur atom, which readily reacts with nucleophiles. This allows for the formation of new sulfur-carbon, sulfur-nitrogen, and sulfur-oxygen bonds, leading to the creation of diverse molecular scaffolds based on the 5,6-dichloropyridine core.

Synthesis of Pyridyl Sulfonamides

The most well-documented derivatization of this compound is its reaction with nitrogen-based nucleophiles, such as primary or secondary amines, to yield pyridyl sulfonamides. This reaction, known as sulfonylation, is a fundamental method for creating stable S-N linkages.

Detailed research findings from patent literature describe the synthesis of the parent 5,6-dichloropyridine-3-sulfonamide. In a specific example, this compound is reacted with aqueous ammonium (B1175870) hydroxide in isopropyl alcohol at a controlled temperature of 0°C googleapis.comgoogle.comgoogle.com. The nucleophilic ammonia (NH₃) attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the corresponding sulfonamide. The reaction mixture is typically stirred overnight to ensure completion.

This straightforward and efficient method can be adapted to produce a wide array of N-substituted sulfonamides by replacing ammonium hydroxide with various primary or secondary amines. The general reaction scheme involves the amine's lone pair of electrons attacking the sulfonyl group, often in the presence of a non-nucleophilic base (like triethylamine or pyridine) to neutralize the hydrochloric acid byproduct. This versatility allows for the introduction of diverse functional groups and structural motifs onto the sulfonamide nitrogen, enabling the exploration of structure-activity relationships in drug discovery programs.

Table 1: Synthesis of 5,6-Dichloropyridine-3-sulfonamide Below is an interactive table detailing the synthesis of the parent sulfonamide from this compound.

| Reactant | Reagent | Solvent | Product |

|---|

Synthesis of Pyridyl Sulfones

Pyridyl sulfones are compounds characterized by a sulfur-carbon (S-C) bond between the sulfonyl group and a carbon atom. The synthesis of pyridyl sulfones from this compound would typically involve a reaction with a carbon-based nucleophile. Common methods for forming such S-C bonds include reactions with organometallic reagents, such as Grignard reagents (R-MgBr) or organozinc compounds.

In this type of synthesis, the organometallic reagent would act as the source of a carbanion, which attacks the sulfonyl chloride group to displace the chloride and form the sulfone. While this is a standard and plausible synthetic route for sulfonyl chlorides, specific examples detailing the synthesis of pyridyl sulfones directly from this compound are not extensively documented in publicly available literature. However, the general reactivity of sulfonyl chlorides strongly supports the feasibility of this transformation for creating novel analogs.

Synthesis of Pyridyl Sulfonate Esters

Another important class of derivatives accessible from this compound are sulfonate esters, which contain a sulfur-oxygen-carbon (S-O-C) linkage. These compounds are synthesized through the reaction of the sulfonyl chloride with alcohols or phenols in the presence of a base.

The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the sulfonyl chloride. A non-nucleophilic base, typically pyridine or triethylamine, is used to catalyze the reaction and scavenge the HCl that is formed as a byproduct. This reaction is widely used to convert alcohols into good leaving groups for subsequent nucleophilic substitution reactions. The resulting pyridyl sulfonate esters are themselves valuable compounds in organic synthesis and can serve as intermediates for further functionalization. As with pyridyl sulfones, while the reaction is chemically robust and expected for this class of compound, specific examples of sulfonate esters synthesized directly from this compound are not detailed in the surveyed scientific literature.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Pyridyl Sulfones |

| Pyridyl Sulfonamides |

| Pyridyl Sulfonate Esters |

| 5,6-Dichloropyridine-3-sulfonamide |

| Ammonia |

| Triethylamine |

Applications in Medicinal Chemistry and Drug Discovery

Precursor for Bioactive Molecules and Pharmacophores

The pyridinesulfonyl group is a recognized pharmacophore present in numerous bioactive molecules. Consequently, 5,6-dichloropyridine-3-sulfonyl chloride serves as a crucial precursor for the synthesis of potential drug candidates targeting a range of diseases. smolecule.com Its utility spans the creation of inhibitors for various enzymes and agents to combat microbial and viral infections.

Kinase Inhibitors

Kinases are enzymes that regulate complex cellular processes, and their dysregulation is implicated in diseases like cancer. ed.ac.uk Small molecule kinase inhibitors are therefore a significant class of drugs. ed.ac.ukacs.org The sulfonyl chloride moiety of this compound can be reacted with various amines to generate a library of sulfonamide derivatives. This approach has been used to synthesize novel kinase inhibitors with potential applications in cancer therapy. smolecule.com For example, the synthesis of 1,2,6-thiadiazinone kinase inhibitors starts with a related compound, 3,5-dichloro-4H-1,2,6-thiadiazin-4-one, where a chloride is displaced by an amine, followed by a Suzuki coupling reaction to yield the final products. nih.gov This highlights a common synthetic strategy where the sulfonyl chloride or a similar reactive group is key to building the final inhibitor structure.

Below is a table of representative kinase inhibitors derived from related sulfonyl chloride precursors, illustrating the types of structures and their biological activity.

| Compound Name/Class | Target Kinase(s) | Biological Activity/Significance |

| 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles | Src, Abl, Lck | A derivative, compound 10 , was found to be a more potent Src inhibitor than the parent compound. nih.gov |

| Anilinothiadiazinones | Multiple | Showed potent antiproliferative activity against a panel of seven cancer cell lines. nih.gov |

| Macrocyclic Bisindolylmaleimides | Various | Represents an innovative class of kinase inhibitors designed from non-macrocyclic leads. rsc.org |

Antimicrobial Agents (Antibacterial, Antifungal)

The pyridinesulfonyl group has demonstrated notable activity against various bacterial and fungal pathogens. smolecule.com This has prompted research into using this compound for developing new antimicrobial agents. smolecule.com Sulfonamides, synthesized by reacting sulfonyl chlorides with amines, are a well-established class of antibacterial agents. nih.govglobalresearchonline.net

Antibacterial Agents: Novel sulfonamides can be synthesized by condensing amino-containing drugs or amino acids with sulfonyl chlorides like p-toluenesulfonyl chloride. nih.gov Similarly, derivatives of 6-sulfonyl-1,2,4-triazolo[3,4-b] indiamart.comsmolecule.comnih.govthiadiazole have been designed and synthesized, showing potent activity against plant pathogenic bacteria like Xanthomonas oryzae. researchgate.net One such compound exhibited significantly higher efficacy than commercial bactericides. researchgate.net The synthesis involves reacting a phenol intermediate with various sulfonyl chlorides to produce the final active compounds. researchgate.net

Antifungal Agents: The development of new antifungal agents is critical due to increasing drug resistance. mdpi.com Synthetic analogues of natural piperideines, such as 6-alkyl-2,3,4,5-tetrahydropyridines, have shown significant antifungal activity, particularly against Cryptococcus neoformans and Candida species. nih.gov The activity of these compounds is often dependent on the length of the alkyl side chain. nih.gov While not directly synthesized from this compound, these pyridine-based structures underscore the potential of this heterocyclic scaffold in antifungal drug design.

The table below summarizes the activity of representative antimicrobial compounds containing sulfonamide or pyridine (B92270) moieties.

| Compound/Class | Target Organism(s) | Activity/Finding |

| 6-sulfonyl-1,2,4-triazolo[3,4-b] indiamart.comsmolecule.comnih.govthiadiazole derivative (33 ) | Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc) | EC50 values of 0.59 and 1.63 mg/L, respectively, which were higher than commercial agents thiodiazole copper and bismerthiazol. researchgate.net |

| 6-hexadecyl-2,3,4,5-tetrahydropyridine (5e ) | Cryptococcus neoformans, Candida albicans, Candida glabrata, Candida krusei | Minimum fungicidal concentrations of 3.8, 15.0, 7.5, and 7.5 μg/mL, respectively. nih.gov |

| Quinoline-5-sulfonamides (3a-f ) | Methicillin-resistant S. aureus (MRSA) | Compound 3c showed efficacy comparable to oxacillin/ciprofloxacin against MRSA isolates. nih.gov |

Antiviral Compounds

Sulfonamide derivatives have emerged as a promising class of compounds with a broad spectrum of antiviral activity. mdpi.com The synthesis of these agents often involves the reaction of an N-nucleophilic center in a substrate molecule with a corresponding sulfonyl chloride. mdpi.com This strategy can be used to develop drugs against a wide range of viruses, including influenza, herpes simplex virus (HSV), and coronaviruses. mdpi.commdpi.com For instance, the reaction of a piperazine-containing intermediate with a sulfonyl chloride has been used to create inhibitors of SARS-CoV-2. mdpi.com Another approach involves the synthesis of thiazole compounds, which have shown antiviral potency in cell-based assays against flaviviruses. purdue.edu

The table below presents examples of sulfonamide-based antiviral agents and their activities.

| Compound/Class | Target Virus(es) | Activity/Finding |

| 1,3,5-triazine framework (39 ) | HIV | Showed very good antiviral activity with IC50 values below 5.0 μM. mdpi.com |

| N-heterocyclic sulfonamide (28 ) | Cytomegalovirus (CMV) | Effective against the AD169 strain of cytomegalovirus. mdpi.com |

| 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives | Influenza virus H1N1, HSV-1, Coxsackievirus B3 | Exhibited low inhibitory concentration 50 (IC50), indicating eligible antiviral activities against the viruses. mdpi.com |

Anti-diabetic and Anti-Alzheimer's Agents

Anti-diabetic Agents: Sulfonamide-containing molecules have been investigated as antidiabetic agents, primarily through the inhibition of enzymes like α-glucosidase. nih.gov Several research efforts have focused on synthesizing benzenesulfonamide derivatives that can effectively lower blood glucose levels. nih.gov For example, a series of N-(4-phenylthiazol-2-yl) benzenesulfonamides were synthesized and evaluated, with some compounds demonstrating remarkable hypoglycemic properties in diabetic rat models. nih.govresearchgate.net The general synthesis involves reacting a 2-aminothiazole intermediate with an appropriate aromatic sulfonyl chloride. nih.govresearchgate.net Other studies have designed sulfonamide derivatives that inhibit dipeptidyl peptidase-4 (DPP-4), a key target in diabetes treatment. pensoft.net

Anti-Alzheimer's Agents: The development of agents to treat Alzheimer's disease (AD) is a critical area of research. researchgate.net One therapeutic strategy is the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netepa.gov Novel dopamine analogs incorporating both urea and sulfonamide functional groups have been synthesized and shown to inhibit AChE and BChE at the micromolar level. epa.govresearchgate.net The synthesis involves the sulfonyl chlorination of a urea derivative, followed by reaction with ammonia or N-alkyl amines to generate the final sulfonamides. epa.govresearchgate.net Other multi-targeted approaches have led to pyrazolopyridine hybrids that show remarkable activity as hAChE and hBuChE inhibitors. nih.gov

The table below highlights the activity of compounds developed for diabetes and Alzheimer's disease.

| Compound/Class | Target/Application | Activity/Finding |

| Sulfonamide derivatives (3a, 3b, 3h, 6 ) | Anti-diabetic (α-glucosidase inhibition) | Showed excellent inhibitory potential against α-glucosidase with IC50 values of 19.39, 25.12, 25.57, and 22.02 μM, respectively. nih.gov |

| N-(4-(4-chlorophenyl)thiazol-2-yl)-2,5-dichlorobenzenesulfonamide (13 ) | Anti-diabetic (hypoglycemic) | Showed prominent blood glucose-lowering activity in diabetic rats. researchgate.net |

| Phenolic dopamine analog (13 ) | Anti-Alzheimer's (Cholinesterase inhibition) | Exhibited inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 298 ± 43 µM and 321 ± 29 µM, respectively. epa.govresearchgate.net |

| Pyrazolopyridine hybrids (49, 51 ) | Anti-Alzheimer's (hAChE and hBuChE inhibition) | Showed remarkable activity as hAChE inhibitors (IC50 = 0.17 and 0.16 μM) and hBuChE inhibitors (IC50 = 0.17 and 0.69 μM), proving more active than the reference drug rivastigmine. nih.gov |

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are metalloenzymes involved in numerous physiological and pathological processes. mdpi.com Their inhibitors, particularly those based on a sulfonamide scaffold, are used in treating conditions like glaucoma, edema, and certain cancers. nih.govmdpi.com The primary aromatic or heterocyclic sulfonamide group is a key pharmacophore for CA inhibition. nih.gov Numerous studies have reported the synthesis of novel sulfonamides and their evaluation as inhibitors against various human carbonic anhydrase (hCA) isoforms. nih.govsemanticscholar.org For instance, a series of sulfonyl semicarbazides were synthesized and showed subnanomolar affinity for hCA XII. nih.gov The synthesis typically involves reacting a semicarbazide intermediate with substituted aromatic sulfonyl chlorides. nih.gov Similarly, indolylchalcones incorporating a benzenesulfonamide-1,2,3-triazole moiety have been synthesized and shown to be potent inhibitors of hCA I, with some derivatives being more potent than the standard drug acetazolamide. nih.gov

The table below details the inhibitory activity of various sulfonamides against carbonic anhydrase isoforms.

| Compound/Class | Target hCA Isoform(s) | Inhibitory Activity (Kᵢ) |

| Sulfonyl semicarbazides (5–13 ) | hCA I, II, IX, XII | Showed subnanomolar affinity for hCA XII (pKi range 0.59–0.79 nM) and high selectivity over hCA I and hCA IX. nih.gov |

| Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids (6d, 6q, 6e ) | hCA I | Compounds 6d , 6q , and 6e were 13, 6, and 5 times more potent than acetazolamide, with Kᵢ values of 18.8 nM, 38.3 nM, and 50.4 nM, respectively. nih.gov |

| Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids (6o, 6m, 6f ) | hCA XII | Efficiently inhibited hCA XII with Kᵢ values in the range of 10-41.9 nM. nih.gov |

| 4-(4-sulfo-1,8-napthalic-1,3-dioxopyridine) potassium benzene sulphonamide (1 ) | hCA I | Was the most potent inhibitor of its series with a Kᵢ of 49 nM. semanticscholar.org |

Design and Synthesis of Potential Drug Candidates

The design of potential drug candidates using this compound hinges on its identity as a versatile chemical building block. smolecule.com The primary synthetic route involves the reaction of its sulfonyl chloride group with a diverse range of primary or secondary amines to form a library of N-substituted sulfonamides. nih.gov This classical, single-step coupling is a convenient and widely used method in medicinal chemistry. nih.gov

The general procedure involves stirring the sulfonyl chloride with an appropriate amine in a suitable solvent, often in the presence of a base like pyridine or 2,6-lutidine to neutralize the hydrochloric acid byproduct. nih.govnih.gov For example, the synthesis of N-(4-phenylthiazol-2-yl) benzenesulfonamide derivatives was achieved by stirring 4-phenylthiazol-2-amine with a substituted sulfonyl chloride in pyridine at room temperature. nih.gov Similarly, the creation of quinoline-5-sulfonamides involved reacting 8-hydroxyquinoline-5-sulfonyl chloride with amines in anhydrous acetonitrile. nih.gov

This synthetic flexibility allows for the systematic modification of the molecule's periphery to optimize its biological activity, selectivity, and pharmacokinetic properties. By carefully selecting the amine component, medicinal chemists can introduce various functional groups and structural motifs to target specific biological receptors or enzymes, leading to the development of potent and selective drug candidates for a wide array of therapeutic applications. smolecule.commdpi.com

Strategies for PROTAC Design Utilizing Sulfonyl Chlorides

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins by hijacking the cell's own ubiquitin-proteasome system. tocris.com A key area of development in this field is the design of covalent PROTACs, which offer potential advantages such as prolonged duration of action and enhanced potency. nih.govrsc.org

One advanced strategy involves using electrophilic "warheads" like sulfonyl halides (chlorides or fluorides) to form a permanent, covalent bond with an E3 ubiquitin ligase. nih.govacs.org For instance, research has focused on the structure-guided design of ligands for the Von Hippel-Lindau (VHL) E3 ligase. nih.govresearchgate.net In this approach, a sulfonyl fluoride moiety is used to replace a key hydrogen-bonding group in a known VHL ligand. acs.org This sulfonyl group is designed to react with a nucleophilic amino acid residue, such as Serine 110, in the VHL binding site, thereby covalently attaching the PROTAC to the E3 ligase. nih.govresearchgate.net

This covalent modification transforms the transient three-part complex (Target Protein-PROTAC-E3 Ligase) into a more stable two-part interaction between the modified E3 ligase and the target protein, a mechanism that can enhance the efficiency of protein degradation. nih.govacs.org The use of sulfonyl-based electrophiles allows for the targeting of various nucleophilic residues beyond the commonly targeted cysteine, expanding the scope of covalent PROTAC design. acs.orgresearchgate.net This rational design approach, as opposed to traditional screening, marks a significant advancement in the development of next-generation covalent PROTACs. nih.gov

Development of Pyridine-Based Therapeutic Agents

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs. researchgate.netnih.gov Its nitrogen atom can act as a hydrogen bond acceptor, which facilitates binding to biological targets and can improve the pharmacokinetic properties of a molecule. researchgate.net Consequently, pyridine-containing compounds have been developed to treat a wide range of diseases. nih.gov

Pyridine sulfonyl chlorides, including this compound and its analogs, serve as key starting materials for synthesizing pyridine-based sulfonamides with therapeutic potential. indiamart.comnbinno.com The sulfonamide functional group itself is a well-established pharmacophore known for its low toxicity and diverse biological activities, including antibacterial and anticancer properties. doi.orgmdpi.comnih.gov

A notable example is the development of novel antimalarial agents. In one study, researchers started with 2-chloropyridine-5-sulfonyl chloride to synthesize a series of nih.govrsc.orgresearchgate.nettriazolo[4,3-a]pyridine sulfonamides. mdpi.com These compounds were then evaluated for their in vitro activity against Plasmodium falciparum, the parasite responsible for malaria, leading to the identification of derivatives with potent inhibitory concentrations. mdpi.com Similarly, other research has focused on attaching sulfa drugs to a pyridine ring to generate new compounds with significant antimicrobial activity against various pathogenic bacteria. researchgate.net In the field of oncology, a scaffold-hopping strategy was employed to develop sulfonamide methoxypyridine derivatives as dual inhibitors of PI3K and mTOR, two key enzymes in cancer cell signaling pathways. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. nih.gov For derivatives of this compound, which are typically sulfonamides, SAR studies focus on how modifications to different parts of the molecule affect its efficacy and selectivity towards a specific biological target. acs.orgnih.gov

Elucidation of Key Structural Motifs for Biological Activity

The Pyridine Ring: The dichlorinated pyridine core provides a rigid scaffold. The two chlorine atoms significantly influence the electronic properties of the ring and create specific steric and lipophilic characteristics that can enhance binding to target proteins. nih.goveurochlor.org

The Sulfonamide Linker (-SO₂NH-): This group is a crucial pharmacophore. nih.gov It is a stable chemical linker and its hydrogen bonding capabilities are often critical for interacting with amino acid residues in the active site of an enzyme or receptor. researchgate.net

Substituents on the Sulfonamide Nitrogen: The groups attached to the nitrogen atom of the sulfonamide are a primary point of diversification and have a profound impact on activity. Attaching various aryl, heteroaryl, or alkyl groups allows for the fine-tuning of properties like potency, selectivity, and solubility. For example, in a series of PI3K/mTOR inhibitors, replacing a simple aromatic ring with a larger quinoline skeleton was found to be a crucial modification that significantly improved binding and biological activity. nih.gov In another study, the presence of a nih.govrsc.orgresearchgate.nettriazolo[4,3-a]pyridine system attached via the sulfonamide was the key structural feature for antimalarial activity. mdpi.com

Impact of Substitution Patterns on Efficacy and Selectivity

The specific nature and position of substituents on the core structure are critical in determining the potency and selectivity of the final compound. nih.gov SAR studies systematically explore these variations to optimize a drug candidate.

For instance, in the development of PI3K/mTOR dual inhibitors, a library of sulfonamide methoxypyridine derivatives was synthesized and tested. nih.gov The study revealed that the choice of the aromatic skeleton and its substituents had a significant effect on inhibitory activity. As shown in the table below, derivative 22c , which incorporates a quinoline core, displayed potent, nanomolar-level inhibition of both the PI3Kα enzyme and the proliferation of HCT-116 cancer cells. In contrast, derivatives with other aromatic systems were significantly less active. nih.gov

| Compound | Aromatic Core | PI3Kα IC₅₀ (nM) | HCT-116 Cell IC₅₀ (nM) |

|---|---|---|---|

| 22a | Quinoline | 1.1 | 150 |

| 22c | Quinoline | 0.22 | 20 |

| 22e | Quinoline | 1.6 | 110 |

| 11a | Extended Aromatic | >10000 | >10000 |

| 17a | N-rich Heterocycle | >10000 | >10000 |

Similarly, in the design of antimalarial agents based on a nih.govrsc.orgresearchgate.nettriazolo[4,3-a]pyridine sulfonamide scaffold, modifications to the substituent on the sulfonamide nitrogen led to significant differences in potency. mdpi.com The data from this study illustrates how subtle changes, such as the position of a fluorine atom on a benzyl group, can alter the efficacy against P. falciparum.

| Compound | Substituent on Sulfonamide Nitrogen | P. falciparum IC₅₀ (µM) |

|---|---|---|

| 15a | 3-Fluorobenzyl | 2.24 |

| 15b | 4-Fluorobenzyl | >50 |

| 15c | 2-Fluorobenzyl | >50 |

| 15d | 3-Chlorobenzyl | 6.10 |

| 15e | 4-Chlorobenzyl | >50 |

These examples underscore the principle that the chlorine atoms on the parent 5,6-dichloropyridine ring provide a starting point, but the ultimate biological efficacy and selectivity of the resulting derivatives depend heavily on the specific substitution patterns engineered across the entire molecule. eurochlor.org

Other Scientific Applications of 5,6 Dichloropyridine 3 Sulfonyl Chloride

Material Science Applications

The incorporation of pyridine (B92270) moieties into polymers and other organic materials can impart desirable electronic and optical properties. 5,6-Dichloropyridine-3-sulfonyl chloride serves as a potential building block for the functionalization and synthesis of novel materials with applications in electronics and photovoltaics.

The reactive nature of the sulfonyl chloride group in this compound allows for its attachment to polymer backbones or monomer units. This modification can be used to alter the physical and chemical properties of existing polymers. For instance, the introduction of the dichloropyridine group can enhance thermal stability, modify solubility, and introduce specific electronic characteristics.

In the field of organic semiconductors, pyridine-containing compounds are of significant interest due to their electron-deficient nature, which is beneficial for creating n-type semiconductor materials. mdpi.com While direct polymerization of this compound is not commonly reported, it can be used to functionalize existing conductive polymers, such as polythiophenes or polyanilines. cmu.edunih.gov Such modifications can influence the polymer's electronic band structure, charge carrier mobility, and film-forming properties, which are critical for applications in organic field-effect transistors (OFETs) and other electronic devices. google.comsigmaaldrich.com The synthesis of novel organic semiconductors often involves the strategic combination of electron-donating and electron-accepting units to tune the material's properties. google.com The dichloropyridine moiety, being electron-withdrawing, can be incorporated into more complex molecular structures to create materials with tailored electronic properties for specific applications. google.com

Pyridine derivatives are widely utilized in the development of functional materials for organic light-emitting diodes (OLEDs) and photovoltaic devices. rsc.orgresearchgate.net One key application is their use as electron-transporting materials (ETMs) and exciton-blocking layers (EBLs). rsc.orgresearchgate.netresearchgate.netacs.org The electron-deficient pyridine ring facilitates electron transport while its high triplet energy can effectively confine excitons within the emissive layer of an OLED, thereby improving device efficiency. rsc.orgresearchgate.net

Derivatives of this compound could be synthesized to serve as exciton (B1674681) blockers. By reacting the sulfonyl chloride with appropriate aromatic amines or alcohols, molecules with a high triplet energy and suitable HOMO/LUMO levels for hole/exciton blocking can be designed. rsc.org The presence of the chlorine atoms can further modify the electronic properties and stability of the resulting material. The development of such materials is crucial for advancing the performance of organic electronic devices.

Agrochemical Research and Development

The pyridine ring is a common scaffold in many commercial herbicides and insecticides. The sulfonamide and sulfonylurea functionalities are also well-established toxophores in herbicidal compounds. Consequently, this compound is a key intermediate for the synthesis of novel agrochemicals.

Sulfonylurea herbicides are a major class of crop protection chemicals that act by inhibiting the enzyme acetolactate synthase (ALS) in plants, which is essential for the biosynthesis of certain amino acids. essentialchemicalindustry.orgawsjournal.orgnih.gov The general structure of these herbicides consists of a sulfonyl bridge connecting an aryl or heterocyclic group to a pyrimidine (B1678525) or triazine heterocycle.

This compound can be readily converted into the corresponding sulfonamide, 5,6-dichloropyridine-3-sulfonamide, which can then be reacted with a suitable pyrimidine or triazine carbamate (B1207046) to form a sulfonylurea herbicide. The specific chlorine substitution pattern on the pyridine ring can influence the herbicidal activity, crop selectivity, and soil degradation profile of the final compound. Research in this area focuses on synthesizing libraries of such compounds to identify candidates with high efficacy against a broad spectrum of weeds and good safety profiles for major crops like wheat. awsjournal.orggoogle.com

The following table outlines the general synthetic approach to potential herbicidal sulfonamides derived from this compound.

| Precursor | Reagent | Resulting Compound Class | Potential Application |

| This compound | Ammonia | 5,6-Dichloropyridine-3-sulfonamide | Intermediate for herbicides |

| 5,6-Dichloropyridine-3-sulfonamide | Phenyl isocyanate | Pyridine Sulfonylurea | Herbicide |

| This compound | Various Amines | Pyridine Sulfonamides | Herbicides, Fungicides |

This table is for illustrative purposes and does not represent specific, tested compounds.

Beyond herbicides, derivatives of dichloropyridines are investigated for a range of crop protection applications. rsc.orgsemanticscholar.org The introduction of a sulfonyl chloride group provides a reactive handle to synthesize a variety of derivatives, including sulfonamides and sulfonate esters, which can be screened for insecticidal and fungicidal activity. acs.org The biological activity of pyridine-containing compounds is often attributed to the unique physicochemical properties conferred by the nitrogen atom in the ring, which can interact with biological targets. nih.gov The development of new crop protection agents is driven by the need to overcome pest resistance to existing chemicals and to find more environmentally benign solutions. essentialchemicalindustry.orgrsc.org The synthesis of novel compounds from readily available intermediates like this compound is a key strategy in this ongoing research. nih.gov

Organic Catalysis

While there is limited direct evidence of this compound itself being used as a catalyst, its constituent parts, the pyridine ring and the sulfonyl chloride group, are relevant in the context of organic catalysis. Pyridine and its derivatives are widely used as nucleophilic catalysts or as ligands for metal catalysts. The sulfonyl group is a strong electron-withdrawing group, which can influence the catalytic activity of a molecule.

Although not a direct catalyst, the pyridine nitrogen in this compound can act as a nucleophilic site. This property is exploited in reactions where pyridine is used to catalyze transformations of sulfonyl chlorides, for example, in alcoholysis reactions. However, in this scenario, the pyridine is a catalyst for the reaction of the sulfonyl chloride, not the other way around.

The potential for derivatives of this compound to act as catalysts or ligands in catalysis is an area for further exploration. For instance, the sulfonyl chloride could be transformed into a sulfonamide bearing a catalytically active group, or the pyridine nitrogen could coordinate with a metal center to form a catalyst complex. The electronic properties of the dichlorinated pyridine ring would influence the properties of such a catalyst.

Analytical Chemistry Reagent

This compound belongs to a class of sulfonyl chlorides that are pivotal in analytical chemistry as derivatizing agents. These reagents are used to chemically modify analytes to improve their detection and quantification, particularly in liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS).

The primary application is in the analysis of compounds with poor ionization efficiency, such as steroidal estrogens. Estrogens possess a phenolic hydroxyl group that can be targeted for derivatization. By reacting the analyte with a sulfonyl chloride containing a functional group with high proton affinity (like a pyridine ring), a sulfonate ester derivative is formed. This derivative significantly enhances the ionization efficiency of the estrogen molecule in the positive ion mode of ESI-MS, leading to much lower detection limits. rsc.orgresearchgate.netresearchgate.net

A key advantage of using pyridine-sulfonyl chlorides, as a class of derivatization reagents, over more traditional agents like dansyl chloride, lies in the fragmentation patterns observed during tandem mass spectrometry (MS/MS). rsc.orgguidechem.com When the dansyl derivatives of estrogens are fragmented, the resulting product ion spectra are often dominated by ions from the derivatizing tag itself, providing little structural information about the original analyte. guidechem.com This can be problematic for confirming the identity of unknown estrogens or for developing highly specific quantitative methods, as it limits the availability of analyte-specific confirmatory ion transitions. guidechem.com

In contrast, the derivatives formed from pyridine-3-sulfonyl chloride (a closely related, non-chlorinated analog) exhibit more favorable fragmentation. The product ion spectra of these derivatives show abundant and intense estrogen-specific fragment ions. rsc.org For instance, the product ion spectrum of a 17β-estradiol (E2) derivative showed a radical cation of the E2 molecule and an ion corresponding to the loss of sulfur dioxide (SO₂) from the protonated molecule. rsc.org This analyte-specific fragmentation allows for more confident structural identification and the use of multiple reaction monitoring (MRM) transitions (a primary and a confirmatory one), which enhances the reliability and specificity of quantitative analyses. rsc.orgguidechem.com

This methodology has been successfully applied to develop sensitive LC-ESI-MS/MS methods for determining low concentrations of estrogens like 17β-estradiol in complex biological matrices such as serum. rsc.orgguidechem.com The improved sensitivity and specificity are crucial for clinical research and diagnostics, where accurate measurement of low-level hormones is essential. researchgate.net

| Derivatization Reagent | Key Feature of Derivative | Fragmentation Pattern Advantage | Application Highlight |

| Pyridine-3-sulfonyl Chloride | Contains a pyridine ring with high proton affinity. | Produces abundant analyte-specific fragment ions upon collision-induced dissociation. rsc.orgguidechem.com | Enables multiple reaction monitoring for higher specificity in quantifying 17β-estradiol in serum. rsc.org |

| Dansyl Chloride | Commonly used reagent with a dimethylamino group for high proton affinity. | Product ion spectra are dominated by ions from the dansyl moiety, lacking analyte-specific fragments. researchgate.netguidechem.com | Widely used but can suffer from interferences due to a lack of confirmatory transitions. guidechem.com |

| 1,2-dimethylimidazole-4-sulfonyl (DMIS) Chloride | Contains a dimethylimidazole ring. | Similar to dansyl chloride, spectra are dominated by ions from the derivatization reagent. rsc.org | Investigated as an alternative but offers similar fragmentation limitations to dansyl chloride. guidechem.com |

Advanced Analytical Characterization Techniques for 5,6 Dichloropyridine 3 Sulfonyl Chloride and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are fundamental in determining the molecular structure of 5,6-dichloropyridine-3-sulfonyl chloride and its derivatives. Each method provides unique information about the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of this compound and its derivatives.

¹H NMR: In ¹H NMR spectroscopy, the chemical shifts and coupling constants of protons provide information about their chemical environment. For the this compound moiety, the two aromatic protons on the pyridine (B92270) ring are expected to appear as distinct signals in the downfield region (typically 7.0-9.0 ppm) due to the electron-withdrawing effects of the chlorine atoms and the sulfonyl chloride group. researchgate.net The splitting pattern of these signals, typically doublets, would confirm their positions relative to each other.

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The pyridine ring of this compound would show five distinct signals. The carbons bonded to chlorine atoms (C5 and C6) and the carbon attached to the sulfonyl chloride group (C3) would be significantly deshielded and appear at lower fields.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms. A COSY spectrum would confirm the coupling between the two pyridine protons, while HSQC would correlate each proton to its directly attached carbon atom. The HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations, for instance, from the pyridine protons to the carbon atoms of a substituent attached to the sulfonyl group, thus confirming the structure of more complex derivatives.

Table 1: Predicted NMR Data for the 5,6-Dichloropyridine-3-sulfonyl Moiety

| Technique | Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | H-2 | 8.8 - 9.1 | Doublet (d) |

| H-4 | 8.6 - 8.9 | Doublet (d) | |

| ¹³C NMR | C-2 | 150 - 155 | CH |

| C-3 | 135 - 140 | C | |

| C-4 | 142 - 147 | CH | |

| C-5 | 138 - 143 | C-Cl |

This is an interactive table. Click on the headers to sort.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC), it becomes a highly sensitive and selective method for analyzing complex mixtures.